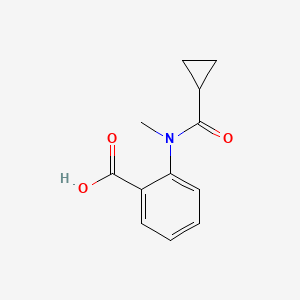

2-(N-methylcyclopropaneamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

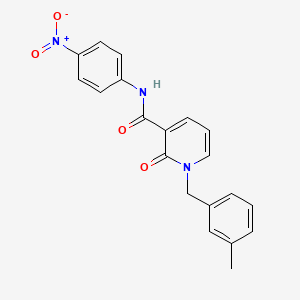

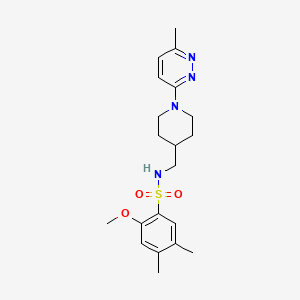

“2-(N-methylcyclopropaneamido)benzoic acid” is a chemical compound with the CAS Number: 716372-69-9 . It has a molecular weight of 219.24 and its IUPAC name is 2-[(cyclopropylcarbonyl)(methyl)amino]benzoic acid . The compound is usually in the form of a powder .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H13NO3 . More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography, which is not available in the current search results.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 219.24 and its IUPAC name is 2-[(cyclopropylcarbonyl)(methyl)amino]benzoic acid .Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

C-H Activation and Cycloaddition : A study by Cui et al. (2013) reported an Rh(III)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes, highlighting a method for the selective synthesis of heterocyclic compounds. This process features mild conditions and high efficiency, demonstrating the versatility of related compounds in synthetic chemistry (Cui, Zhang, & Wu, 2013).

Ring-Opening Reactions : Methylenecyclopropanes (MCPs), closely related to the core structure of "2-(N-methylcyclopropaneamido)benzoic acid," have been utilized in various Lewis or Brønsted acid-mediated ring-opening reactions. These reactions have expanded the toolkit for generating molecular complexity, providing access to a range of novel compounds with potential applications in material science and drug development (Shi, Lu, Wei, & Shao, 2012).

Material Science

- Cotton Fiber Functionalization : In material science, "this compound" related compounds have been explored for the functionalization of cotton fibers. Lee, Yoon, and Ko (2000) demonstrated the grafting of β-cyclodextrin molecules onto cotton cellulose using a monomer derived from a similar compound. This approach has potential applications in creating functional textiles with enhanced properties, such as improved durability and added functionalities (Lee, Yoon, & Ko, 2000).

Pharmacology

- Antiproliferative Activity : Research into the pharmacological applications of benzamide derivatives, which are structurally related to "this compound," has shown promising results. For instance, Youssef et al. (2020) synthesized N-alkyl-2-(substitutedbenzamido) benzamides and evaluated their antiproliferative activity, discovering compounds with potent cytotoxic activity against cancer cell lines. This highlights the potential of these compounds in the development of new therapeutic agents (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure .

Propriétés

IUPAC Name |

2-[cyclopropanecarbonyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13(11(14)8-6-7-8)10-5-3-2-4-9(10)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOJOHWMTXGZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2997058.png)

![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2997061.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2997062.png)

![8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997065.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997069.png)

![(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride](/img/structure/B2997074.png)